2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one
Overview
Description
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors.
Introduction of substituents: The isopentyl and methyl groups can be introduced through alkylation reactions, while the chloro group can be added via chlorination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pteridines.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-isopentyl-7,8-dihydropteridin-6(5H)-one: Lacks the methyl group.
8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one: Lacks the chloro group.
2-chloro-7-methyl-7,8-dihydropteridin-6(5H)-one: Lacks the isopentyl group.
Uniqueness
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
2-chloro-7-methyl-8-(3-methylbutyl)-5,7-dihydropteridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-7(2)4-5-17-8(3)11(18)15-9-6-14-12(13)16-10(9)17/h6-8H,4-5H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVYVHEPNXIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CN=C(N=C2N1CCC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655024 | |
Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501439-14-1 | |
Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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